molecular formula C7H7ClN2O B6248868 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one CAS No. 2028305-67-9

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one

Cat. No.: B6248868
CAS No.: 2028305-67-9
M. Wt: 170.6
InChI Key:
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Description

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one typically involves the chlorination of 3-acetylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2028305-67-9

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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